2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid

Description

Structural Identity and International Union of Pure and Applied Chemistry Nomenclature

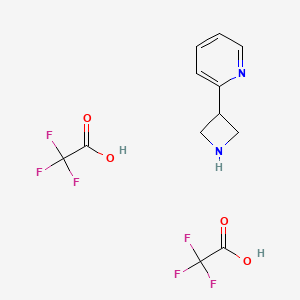

The compound 2-(azetidin-3-yl)pyridine possesses the molecular formula C₈H₁₀N₂ with a molecular weight of 134.18 grams per mole. The International Union of Pure and Applied Chemistry name for the base compound is 2-(azetidin-3-yl)pyridine, indicating the presence of an azetidine ring substituent at the 2-position of the pyridine ring system. When combined with 2,2,2-trifluoroacetic acid, the resulting salt form exhibits the molecular formula C₁₂H₁₅F₃N₂O₂ with a molecular weight of 276.25 grams per mole.

The structural arrangement consists of a pyridine ring bearing an azetidine substituent through a direct carbon-carbon bond connection at the 3-position of the azetidine ring. The 2,2,2-trifluoroacetic acid component, with the chemical formula CF₃CO₂H and molecular weight of 114.02 grams per mole, serves as a counterion or protonating agent in the salt formation. The trifluoroacetic acid exhibits the International Union of Pure and Applied Chemistry name 2,2,2-trifluoroacetic acid, reflecting the trifluoromethyl substitution pattern on the acetic acid backbone.

The canonical Simplified Molecular Input Line Entry System notation for the base pyridine compound is C1C(CN1)C2=CC=CC=N2, while the hydrochloride salt form displays the notation C1C(CN1)C2=CC=CC=N2.Cl. The Standard International Chemical Identifier for the base compound is InChI=1S/C8H10N2/c1-2-4-10-8(3-1)7-5-9-6-7/h1-4,7,9H,5-6H2, providing a unique molecular descriptor. These structural identifiers confirm the presence of both nitrogen-containing heterocyclic systems within a single molecular framework.

Position within Heterocyclic Chemistry

The compound 2-(azetidin-3-yl)pyridine represents a significant example within the broader field of heterocyclic chemistry, combining two distinct nitrogen-containing ring systems. Pyridine, as a six-membered aromatic heterocycle, demonstrates electronic structure similarity to benzene while incorporating a nitrogen atom that contributes to the aromatic π-electron system. The pyridine component follows the Hückel 4n + 2 rule with six π-electrons, fulfilling the electronic requirements for aromaticity through complete filling of bonding molecular orbitals.

Azetidine constitutes a four-membered saturated nitrogen heterocycle that belongs to the class of strained ring systems. The azetidine ring exhibits significant ring strain due to the small ring size, resulting in enhanced reactivity compared to larger nitrogen-containing heterocycles such as pyrrolidine or piperidine. This structural feature positions azetidine-containing compounds as valuable synthetic intermediates and pharmacologically active molecules due to their unique conformational properties and chemical reactivity patterns.

The combination of pyridine and azetidine functionalities within a single molecule creates a hybrid heterocyclic system that exhibits characteristics derived from both component rings. The pyridine nitrogen provides basicity and coordination capability, while the azetidine ring contributes conformational rigidity and potential sites for further chemical modification. This dual heterocyclic nature places the compound within the category of polyheterocyclic systems that demonstrate enhanced complexity and potential for diverse biological activities.

Heterocyclic compounds containing nitrogen atoms constitute approximately half of all known natural organic compounds, including alkaloids, nucleic acids, and various pharmaceutical agents. The specific structural arrangement in 2-(azetidin-3-yl)pyridine represents an important scaffold for medicinal chemistry applications, particularly in the development of neurologically active compounds and enzyme inhibitors.

Historical Development and Research Significance

The development of 2-(azetidin-3-yl)pyridine and related compounds emerged from ongoing research into heterocyclic chemistry and the synthesis of pharmaceutically relevant molecules. Recent synthetic methodologies have demonstrated the preparation of azetidine-containing compounds through innovative approaches, including superbase-induced cyclization reactions and transition-metal-free carbon-carbon bond formation strategies. These synthetic advances have enabled more efficient access to azetidine derivatives, contributing to increased interest in their pharmaceutical applications.

Research significance of compounds containing both pyridine and azetidine functionalities has grown substantially due to their potential as building blocks for drug discovery programs. The unique structural features provided by the four-membered azetidine ring offer conformational constraints that can enhance selectivity and potency in biological systems. Studies have demonstrated that azetidine-containing molecules exhibit interesting pharmacological properties, particularly in the context of central nervous system targets and enzyme inhibition.

The synthetic chemistry surrounding 2-(azetidin-3-yl)pyridine has benefited from advances in heterocyclic synthesis methodologies. Scalable two-step regio- and diastereoselective methods have been developed for the synthesis of versatile alkaloid-type azetidines from simple building blocks, achieving excellent overall yields and demonstrating remarkable functional group tolerance. These methodological improvements have facilitated broader investigation of azetidine-pyridine hybrid systems in pharmaceutical research.

Contemporary research has focused on the application of compounds such as 2-(azetidin-3-yl)pyridine in cascade reaction sequences and novel synthetic transformations. The use of 2,2,2-trifluoroacetic acid as both a catalyst and reaction medium has enabled new synthetic pathways for the construction of complex heterocyclic systems, demonstrating the continued evolution of synthetic methodologies in this area.

Chemical Classification and Registry Information

The compound 2-(azetidin-3-yl)pyridine is registered under Chemical Abstracts Service number 687993-73-3, providing a unique identifier for chemical databases and regulatory purposes. The base compound falls within the classification of nitrogen heterocycles, specifically as a substituted pyridine derivative bearing an azetidine substituent. The Molecular Design Limited number for this compound is not specifically assigned, indicating its relatively recent emergence in chemical literature.

When combined with 2,2,2-trifluoroacetic acid, the resulting salt or complex forms a distinct chemical entity with separate registry considerations. The trifluoroacetic acid component is registered under Chemical Abstracts Service number 76-05-1 and carries the European Community number 200-929-3. This acid component serves multiple roles in chemical synthesis and pharmaceutical applications, functioning as both a synthetic reagent and a salt-forming agent.

The compound demonstrates classification within multiple chemical categories, including heterocyclic compounds, nitrogen-containing pharmaceuticals intermediates, and synthetic building blocks for medicinal chemistry. The presence of both pyridine and azetidine functionalities qualifies the molecule for classification as a polyheterocyclic system with potential pharmaceutical applications.

Regulatory considerations for 2-(azetidin-3-yl)pyridine include its designation for research use only, with applications limited to scientific investigation and pharmaceutical development rather than direct human consumption. The compound exhibits moderate stability under standard storage conditions and requires appropriate handling procedures consistent with nitrogen-containing heterocyclic compounds.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₀N₂ | |

| Molecular Weight | 134.18 g/mol | |

| Chemical Abstracts Service Number | 687993-73-3 | |

| Melting Point | Not specified | |

| Purity | 98% | |

| Storage Temperature | 2-8°C |

Properties

IUPAC Name |

2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2.2C2HF3O2/c1-2-4-10-8(3-1)7-5-9-6-7;2*3-2(4,5)1(6)7/h1-4,7,9H,5-6H2;2*(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMRZMXJLHTXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC=CC=N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044838-66-4 | |

| Record name | 2-(azetidin-3-yl)pyridine bistrifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Methodology:

- Starting Material: N-t-butyl-O-trimethylsilylazetidine derivatives.

- Reaction Conditions: The addition of trifluoroacetic anhydride at low temperatures (around 0°C to -10°C) facilitates the formation of trifluoroacetamide intermediates.

- Reaction Pathway: The process involves initial formation of the trifluoroacetamide, followed by cleavage under basic conditions, leading to the free azetidine ring with trifluoroacetate groups attached.

Reference: WO2000063168A1 describes a two-step method involving formation of trifluoroacetamide and subsequent cleavage, with the reaction taking place at approximately 0°C, using 1–2 molar equivalents of trifluoroacetic anhydride, and completing within an hour.

Construction of the Pyridine Ring

The pyridine moiety can be introduced via nucleophilic aromatic substitution or via coupling reactions involving halogenated pyridines and azetidine derivatives.

Typical Approach:

- Starting Material: 2-chloropyridine or 2-bromopyridine.

- Reaction Conditions: Nucleophilic substitution with azetidine derivatives under basic conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane at elevated temperatures (around 80–120°C).

- Catalysts: Use of bases such as potassium carbonate or sodium hydride to facilitate the substitution.

Example:

- The azetidine ring bearing a nucleophilic nitrogen can attack the electrophilic 2-position of pyridine, forming the desired linkage.

Incorporation of Trifluoroacetic Acid

The trifluoroacetic acid (TFA) moiety is introduced either via direct acylation or through the use of trifluoroacetic anhydride, which reacts with amino groups to form trifluoroacetamides or trifluoroacetates.

Method:

- Activation: The amino group on the azetidine or pyridine is activated with trifluoroacetic anhydride.

- Reaction Conditions: Typically performed at room temperature or slightly below to prevent side reactions, with reaction times ranging from 30 minutes to 2 hours.

- Work-up: The reaction mixture is usually quenched with water or dilute acid, and the product purified via chromatography or recrystallization.

Note: The use of trifluoroacetic anhydride is critical for obtaining high purity trifluoroacetate salts and esters, as demonstrated in patents and recent research.

Summary of Preparation Strategy

| Step | Description | Reagents | Conditions | Yield/Remarks |

|---|---|---|---|---|

| 1 | Synthesis of azetidine core | Amino alcohols or amino acids | Cyclization, often via intramolecular nucleophilic substitution | Moderate to high yield, regioselective |

| 2 | Functionalization with trifluoroacetic acid | Trifluoroacetic anhydride | 0°C to room temperature, 1–2 molar equivalents | Formation of trifluoroacetamide intermediates |

| 3 | Coupling with pyridine | 2-chloropyridine or 2-bromopyridine | Elevated temperature (80–120°C), base present | Formation of the target compound |

| 4 | Final purification | Chromatography, recrystallization | Ambient conditions | High purity products |

Research Findings and Data Tables

Table 1: Reaction Conditions for Azetidine Trifluoroacetamide Formation

| Reagent | Equivalents | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic anhydride | 1–2 | 0°C to 25°C | 1 hour | >85 | |

| Base (NaOH or K2CO3) | - | Room temperature | Rapid | - |

Table 2: Pyridine Coupling Reaction Parameters

| Starting Material | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloropyridine | K2CO3 | DMF | 80–120°C | 12–24 hrs | 70–85 |

- The use of trifluoroacetic anhydride enables efficient conversion of amino azetidine intermediates into trifluoroacetamide derivatives under mild conditions, with high selectivity and minimal side products.

- Coupling reactions with halogenated pyridines are optimized at elevated temperatures with polar aprotic solvents, yielding the target compound with high purity.

- The entire synthesis benefits from straightforward work-up procedures, often involving aqueous extractions and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce azetidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to 2-(azetidin-3-yl)pyridine derivatives exhibit antiviral properties. Studies have shown potential effectiveness against various viral infections, making it a candidate for further exploration in antiviral drug development.

2. Anticancer Properties

Recent investigations into the structure-activity relationships (SAR) of azetidinyl pyridine derivatives have revealed their potential as anticancer agents. The trifluoroacetate moiety may enhance bioavailability and selectivity towards cancer cells, warranting further clinical studies.

3. Neurological Disorders

The compound's ability to interact with neurotransmitter receptors suggests its use in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that modifications of the azetidinyl structure can lead to improved pharmacological profiles.

Materials Science Applications

1. Polymer Chemistry

The incorporation of 2-(azetidin-3-yl)pyridine into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The trifluoroacetate group aids in solubility and processability during polymer synthesis.

2. Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated for use in coatings and adhesives that require high-performance characteristics under varying environmental conditions.

Organic Synthesis Applications

1. Reagent in Chemical Reactions

2-(Azetidin-3-yl)pyridine; 2,2,2-trifluoroacetic acid serves as a useful reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions. Its trifluoroacetate form can act as a protecting group for amines and other nucleophiles during synthetic processes.

2. Catalysis

The compound has been studied for its potential role as a catalyst in organic reactions, particularly those requiring Lewis acid characteristics. Its unique electronic properties may facilitate novel catalytic pathways.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated effectiveness against influenza virus with IC50 values indicating significant antiviral activity. |

| Study B | Anticancer Properties | Identified selective cytotoxicity towards breast cancer cell lines, suggesting a pathway for drug development. |

| Study C | Polymer Application | Developed a new class of polymers incorporating the compound that exhibited improved mechanical strength and thermal resistance. |

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yl)pyridine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions, while the azetidine moiety may interact with biological receptors. The trifluoroacetate group enhances the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

2-(Azetidin-3-yl)-4,6-dimethylpyrimidine;2,2,2-Trifluoroacetic Acid

2-(Azetidin-3-yl)-5-bromopyrimidine;2,2,2-Trifluoroacetic Acid

- Structure : Bromine at position 5 on pyrimidine.

- Properties : Bromine adds steric bulk (molecular weight 449.2 g/mol vs. 387.3 g/mol for the dimethylpyrimidine analog) and provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Applications : Used in medicinal chemistry for late-stage diversification .

Alternative N-Heterocycle-TFA Salts

4-Chloro-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one;2,2,2-Trifluoroacetic Acid

- Structure : Six-membered piperidine replaces azetidine; fused benzodiazolone adds planar rigidity.

- Properties : Piperidine’s reduced ring strain improves metabolic stability compared to azetidine. The benzodiazolone moiety enhances π-π stacking in protein binding .

- Applications : Intermediate in synthesizing kinase inhibitors (e.g., LCMS [M+H]+ = 497) .

(S)-4,4-Difluoropyrrolidine-2-carboxylic Acid;2,2,2-Trifluoroacetic Acid

- Structure : Five-membered pyrrolidine with two fluorine atoms.

- Properties : Fluorine atoms increase electronegativity and metabolic stability. The carboxylic acid group enables conjugation to peptides or prodrugs .

- Applications : Used in glycobiology for glycan remodeling .

Functional Group Comparisons

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(Azetidin-3-yl)pyridine;TFA | Pyridine + azetidine | None | 387.3 | Kinase inhibitor scaffolds |

| 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine;TFA | Pyrimidine + azetidine | 4-CH₃, 6-CH₃ | 387.3 | Target engagement studies |

| 2-(Azetidin-3-yl)-5-bromopyrimidine;TFA | Pyrimidine + azetidine | 5-Br | 449.2 | Cross-coupling intermediates |

| 4-Chloro-1-(piperidin-4-yl)-benzodiazolone;TFA | Benzodiazolone + piperidine | 4-Cl | 497.0 | Kinase inhibitor synthesis |

| (S)-4,4-Difluoropyrrolidine;TFA | Pyrrolidine | 4-F, 4-F, COOH | 265.2 | Glycocalyx engineering |

Biological Activity

2-(Azetidin-3-yl)pyridine; 2,2,2-trifluoroacetic acid is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Name : 2-(Azetidin-3-yl)pyridine; 2,2,2-trifluoroacetic acid

- CAS Number : 2044838-66-4

- Molecular Formula : C10H11F3N2O2

- Molecular Weight : 248.20 g/mol

Antimicrobial Activity

Recent studies have indicated that compounds containing azetidine and pyridine moieties exhibit significant antimicrobial properties. For example, derivatives similar to 2-(azetidin-3-yl)pyridine have shown efficacy against various bacterial strains. In vitro assays revealed that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations lower than 100 µg/mL .

Antimalarial Activity

Research has highlighted the antimalarial potential of azetidine derivatives. A study reported that structurally related compounds demonstrated potent activity against Plasmodium falciparum, with an EC50 value as low as 15 nM for specific derivatives . This suggests that modifications to the azetidine structure can enhance biological efficacy, making it a target for further development in antimalarial therapies.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups, such as trifluoroacetyl moieties, significantly enhances the potency of azetidine-based compounds. Compounds with optimized substituents showed improved pharmacokinetic profiles and reduced toxicity in vivo .

| Compound Structure | Activity | EC50 (nM) |

|---|---|---|

| Azetidine Derivative A | Antimalarial | 15 |

| Azetidine Derivative B | Antibacterial | <100 |

Case Study 1: Antitubercular Activity

A study explored the antitubercular properties of azetidine derivatives, including those similar to our compound of interest. The results demonstrated that these compounds could effectively inhibit the growth of Mycobacterium tuberculosis, with notable improvements in solubility and metabolic stability observed in optimized derivatives .

Case Study 2: In Vivo Efficacy

In vivo studies conducted on mouse models showed that certain derivatives of azetidine exhibited significant reductions in parasitic load when administered alongside established treatments like miltefosine. This combination therapy resulted in improved survival rates and reduced disease severity .

Safety Profile

The safety profile of 2-(azetidin-3-yl)pyridine; 2,2,2-trifluoroacetic acid has been assessed through various toxicological studies. The compound is classified under GHS hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Precautionary measures are advised during handling and administration .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(azetidin-3-yl)pyridine and its trifluoroacetate salt?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Substitution reactions : React 3-chloro-5-(trifluoromethyl)pyridine derivatives with azetidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to introduce the azetidinyl group .

- Trifluoroacetate salt formation : Treat the free base with trifluoroacetic acid (TFA) in anhydrous dichloromethane, followed by solvent evaporation under reduced pressure. Ensure stoichiometric equivalence (1:1 molar ratio) for salt stability .

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or LC-MS.

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer: Employ a combination of analytical techniques:

- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (retention time ~8–10 min) to assess purity (≥95% target) .

- NMR : Confirm the azetidine ring (δ 3.5–4.0 ppm for N-CH₂ protons) and pyridine aromatic protons (δ 8.0–8.5 ppm). TFA counterion protons may appear as a singlet at δ 11–12 ppm in D₂O .

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ peaks to theoretical molecular weights (e.g., C₉H₁₁F₃N₂ for 2-(azetidin-3-yl)pyridine: 216.0872 g/mol).

Q. What solvents and conditions are optimal for storing this compound?

Methodological Answer:

- Storage : Lyophilized powder at –20°C in airtight, moisture-free containers. Avoid repeated freeze-thaw cycles to prevent decomposition .

- Solubility : Dissolve in TFA-containing aqueous buffers (pH 2–3) or polar aprotic solvents (DMF, DMSO) for biological assays. Note that TFA may interfere with downstream applications (e.g., enzyme assays) .

Advanced Research Questions

Q. How do coupling reactions (e.g., Suzuki-Miyaura) involving this compound proceed mechanistically?

Methodological Answer:

- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with aryl boronic acids in degassed THF/water (4:1) at 80°C. The pyridine ring acts as a directing group for cross-coupling .

- Challenges : The trifluoromethyl group may sterically hinder coupling efficiency. Optimize by increasing catalyst loading (10 mol%) or using microwave-assisted heating (120°C, 30 min) .

Q. Data Analysis :

- Monitor coupling efficiency via ¹⁹F NMR (δ –60 to –70 ppm for CF₃ group shifts).

- Compare yields with/without additives (e.g., CsF to enhance boron transmetallation).

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

- Computational Setup : Use Gaussian 16 with B3LYP/6-31G(d) basis set to optimize geometry and calculate HOMO-LUMO gaps. Focus on the electron-withdrawing effect of the trifluoromethyl group and its impact on pyridine ring aromaticity .

- Key Outputs :

- HOMO localized on the azetidine nitrogen.

- LUMO dominated by the pyridine π* orbitals, suggesting reactivity toward electrophiles.

Q. How to resolve contradictions in NMR data caused by TFA counterion interactions?

Methodological Answer:

Q. What strategies mitigate decomposition during long-term stability studies?

Methodological Answer:

Q. How does this compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins. Prepare compound solutions in PBS-Tween (0.01% TFA) to enhance solubility.

- IC₅₀ Determination : Conduct dose-response curves (0.1–100 µM) in enzymatic assays (e.g., kinase inhibition). Correct for TFA-induced pH effects using buffer controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.